molecular formula C11H17NO4 B1379420 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid CAS No. 1593231-60-7

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid

Cat. No. B1379420
CAS RN: 1593231-60-7
M. Wt: 227.26 g/mol
InChI Key: CRYJHDDREVCUTG-UHFFFAOYSA-N
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Description

“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27 g/mol . The IUPAC name for this compound is 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 66.8 Ų . The compound has a complexity of 289 .

Scientific Research Applications

Pharmaceutical Research Chiral Separation

The compound’s structure suggests potential use in chiral separation processes, which are crucial in pharmaceutical research for separating enantiomers—a key step in drug synthesis. For example, similar compounds have been used in the separation process of intermediates for anti-HCV drugs .

Structural Analysis X-ray Crystallography

Derivatives of similar structures have been characterized using X-ray diffraction studies . This implies that “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid” could be used in structural analysis to understand molecular geometry and interactions.

Synthetic Chemistry Intermediate Synthesis

Given its reactive functional groups, this compound may serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or organic materials .

Analytical Chemistry Spectroscopic Studies

Compounds with tert-butoxy carbonyl groups are often subjects of spectroscopic studies, including FT-IR, NMR, and LCMS, to determine their structure and purity . This compound could be used for method development in analytical chemistry.

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJHDDREVCUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
Reactant of Route 6
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid

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